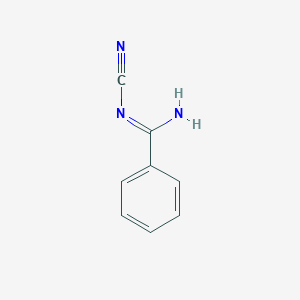

N'-Cyanobenzenecarboximidamide

説明

The exact mass of the compound N'-Cyanobenzenecarboximidamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N'-Cyanobenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-Cyanobenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N'-cyanobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWFJQWVHWGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297065 | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170486-29-8, 17513-09-6 | |

| Record name | [C(Z)]-N′-Cyanobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS000737740 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Characterization of N'-Cyanobenzenecarboximidamide

Abstract: This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of N'-Cyanobenzenecarboximidamide. It is designed for researchers, medicinal chemists, and analytical scientists engaged in drug discovery and development. This document covers the theoretical calculation of molecular weight, the distinction between average molecular weight and monoisotopic mass, and presents a gold-standard experimental protocol for its verification using Electrospray Ionization Mass Spectrometry (ESI-MS). The aim is to furnish scientific professionals with the foundational data and practical methodologies required for the accurate characterization of this and similar small molecules.

Introduction to N'-Cyanobenzenecarboximidamide

N'-Cyanobenzenecarboximidamide is a small organic molecule belonging to the cyanamide and benzamidine classes of compounds. The accurate determination of the molecular weight of any active pharmaceutical ingredient (API) or research compound is a cornerstone of chemical and pharmaceutical science.[1] It is the most fundamental property used to confirm chemical identity, assess purity, and ensure correct stoichiometry in experimental and manufacturing processes. For drug development professionals, an unambiguous molecular weight confirmation is a critical first step in lead characterization, metabolic studies, and quality control, underpinning all subsequent biological and toxicological evaluations.

Core Molecular Attributes

The foundational step in characterizing N'-Cyanobenzenecarboximidamide is to define its chemical identity and associated physicochemical properties. These computed values serve as the theoretical baseline for all experimental verification.

Chemical Identity and Structure

The structure features a benzene ring attached to a carboximidamide group, which is further substituted on the nitrogen with a cyano (-C≡N) group.

-

Synonym: N-Cyanobenzimidamide[2]

-

Canonical SMILES: C1=CC=C(C=C1)C(=N)NC#N[2]

-

InChI Key: JEWFJQWVHWGHOQ-UHFFFAOYSA-N[3]

Physicochemical Data Summary

The following table summarizes the key computed properties of N'-Cyanobenzenecarboximidamide, which are crucial for its handling, analysis, and prediction of its behavior in biological systems.

| Property | Value | Source(s) |

| Average Molecular Weight | 145.16 g/mol | [2] |

| Monoisotopic Mass | 145.063997236 Da | [3] |

| Topological Polar Surface Area (TPSA) | 59.67 - 62.2 Ų | [2][3] |

| Predicted LogP (XLogP3-AA) | 1.1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Theoretical vs. Experimental Molecular Weight

A nuanced understanding of molecular weight is critical for interpreting analytical data correctly.

-

Average Molecular Weight (or Molar Mass): This value (145.16 g/mol ) is calculated by summing the atomic weights of all constituent atoms, using the weighted average of their natural isotopic abundances (e.g., Carbon ≈ 12.011 amu). This is the value used for stoichiometric calculations in bulk chemistry.[1]

-

Monoisotopic Mass: This value (145.064 Da) is calculated by summing the exact masses of the most abundant isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁴N).[3] High-resolution mass spectrometers have the sensitivity to resolve these isotopic differences, making the monoisotopic mass the most relevant value for experimental verification by MS.[4]

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of small molecules.[1] Among various ionization methods, Electrospray Ionization (ESI) is particularly well-suited for polar, thermally labile molecules like N'-Cyanobenzenecarboximidamide as it gently transfers ions from solution into the gas phase.[5][6][7]

Principle of ESI-MS

ESI involves applying a strong electric field to a liquid sample as it exits a capillary.[6][7] This field disperses the liquid into a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., the protonated molecule, [M+H]⁺) are ejected into the gas phase and guided into the mass analyzer.[4] The analyzer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum that reveals the molecular mass with high precision.

Gold-Standard Protocol for ESI-MS Analysis

This protocol describes a self-validating system for the unambiguous molecular weight confirmation of N'-Cyanobenzenecarboximidamide using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Materials and Reagents:

- N'-Cyanobenzenecarboximidamide sample

- LC-MS grade Acetonitrile (ACN)

- LC-MS grade Water

- Formic Acid (FA), 99%+ purity

- Calibrant solution appropriate for the mass spectrometer in positive ion mode.

2. Sample Preparation:

- Prepare a stock solution of N'-Cyanobenzenecarboximidamide at 1 mg/mL in ACN.

- Create a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 ACN:Water with 0.1% FA. Causality: The acidic mobile phase (0.1% FA) provides a source of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion in positive ion mode.

3. Instrument Calibration and Setup:

- Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (< 5 ppm).

- Set the instrument to operate in positive ion ESI mode.

- Typical Source Parameters:

- Capillary Voltage: +3.5 to +4.5 kV

- Drying Gas (N₂) Flow: 8-12 L/min

- Drying Gas Temperature: 300-350 °C

- Nebulizer Pressure: 30-45 psi

- Analyzer Settings:

- Mass Range: 50 - 500 m/z

- Acquisition Mode: High Resolution / Full Scan

4. Data Acquisition:

- Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

- Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

5. Data Analysis and Interpretation:

- The primary ion expected is the protonated molecule, [M+H]⁺.

- Expected m/z: Monoisotopic Mass + Mass of Proton = 145.06399 + 1.00728 = 146.07127 .

- Search the spectrum for a peak corresponding to this calculated m/z. The measured mass should be within 5 ppm of the theoretical value.

- Also, look for common adducts such as the sodium adduct [M+Na]⁺ (m/z 168.0532) or the potassium adduct [M+K]⁺ (m/z 184.0271), which can further validate the molecular weight.

Workflow and Visualization

The logical flow from sample to confirmed result is critical for ensuring data integrity. The following diagram illustrates a standard workflow for molecular weight determination.

Caption: Experimental workflow for molecular weight confirmation.

Conclusion

The definitive molecular weight of N'-Cyanobenzenecarboximidamide, based on its molecular formula C₈H₇N₃, is 145.16 g/mol (average) and its monoisotopic mass is 145.064 Da. While theoretical calculations provide this foundation, rigorous experimental verification is paramount in scientific research and development. The use of high-resolution electrospray ionization mass spectrometry provides an unambiguous confirmation of a compound's identity and purity, representing a critical, non-negotiable step in the characterization pipeline for any novel chemical entity.

References

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12.

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Semantic Scholar. Retrieved from [Link]

-

LCGC International. (2021). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

-

ChemBK. (n.d.). N'-cyanobenzenecarboximidamide hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Molecular Weight Determination. Retrieved from [Link]

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

Sources

- 1. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 2. chemscene.com [chemscene.com]

- 3. guidechem.com [guidechem.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

N'-Cyanobenzenecarboximidamide: A Comprehensive Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of N'-Cyanobenzenecarboximidamide, a versatile chemical entity with significant potential in medicinal chemistry and drug discovery. We will delve into its structural and chemical properties, provide a detailed synthesis protocol, elucidate the underlying reaction mechanism, and explore its applications as a pharmacophore and in bioisosteric replacement strategies for the development of novel therapeutics.

Core Molecular Attributes of N'-Cyanobenzenecarboximidamide

N'-Cyanobenzenecarboximidamide, also known as N-Cyanobenzimidamide, is a small molecule featuring a unique combination of a benzamidine core and a cyanamide moiety. This distinct structural arrangement imparts a specific set of physicochemical properties that are of considerable interest in the design of bioactive compounds.

Structural Formula and SMILES Notation

The fundamental representation of a molecule is its structure. The structural formula and its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string are essential for identification and computational analysis.

The structure consists of a phenyl ring attached to a carboximidamide group, where one of the nitrogen atoms is substituted with a cyano group.

Caption: 2D Structural representation of N'-Cyanobenzenecarboximidamide.

Physicochemical Properties

A summary of the key physicochemical properties of N'-Cyanobenzenecarboximidamide is provided in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems and for guiding its application in drug design.

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 17513-09-6 | [1] |

| Purity | ≥97% (typical commercial) | [1] |

| Synonyms | N-Cyanobenzimidamide | [1] |

Synthesis of N'-Cyanobenzenecarboximidamide: A Step-by-Step Protocol

The synthesis of N'-Cyanobenzenecarboximidamide can be achieved through the cyanation of benzamidine. While various cyanating agents exist, cyanogen bromide remains a common reagent for this transformation.[2] The following protocol is a representative method for its preparation in a laboratory setting.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful synthesis. Benzamidine serves as the readily available starting material containing the necessary backbone. Cyanogen bromide is a potent electrophilic cyanating agent that reacts with the nucleophilic nitrogen of the amidine.[2] The use of a non-protic solvent is essential to prevent the hydrolysis of cyanogen bromide and the product. A mild base is employed to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents:

-

Benzamidine hydrochloride

-

Cyanogen bromide (CNBr)

-

Anhydrous acetonitrile (CH₃CN)

-

Triethylamine (Et₃N)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of benzamidine hydrochloride (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to liberate the free base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1 equivalent) in anhydrous acetonitrile to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N'-Cyanobenzenecarboximidamide as a solid.

Caption: Proposed reaction mechanism for the synthesis of N'-Cyanobenzenecarboximidamide.

The lone pair of electrons on one of the nitrogen atoms of benzamidine attacks the electrophilic carbon of cyanogen bromide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrobromic acid (which is neutralized by the base) yields the final product, N'-Cyanobenzenecarboximidamide.

Applications in Drug Discovery and Development

The unique structural features of N'-Cyanobenzenecarboximidamide make it an attractive scaffold for medicinal chemists. The benzamidine moiety is a known pharmacophore for various enzymes, particularly serine proteases like plasmin, while the cyanamide group offers opportunities for bioisosteric replacement and the synthesis of nitrogen-containing heterocycles. [3]

N'-Cyanobenzenecarboximidamide as a Pharmacophore

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzamidine portion of the molecule can act as a mimic of an arginine or lysine side chain, enabling it to interact with the active sites of proteases. The N'-cyano group can modulate the electronic properties and hydrogen bonding capabilities of the amidine, potentially leading to enhanced binding affinity and selectivity for specific targets.

Role in Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile. [4][5]The cyanamide group in N'-Cyanobenzenecarboximidamide can be considered a bioisostere for other functional groups, such as carboxylic acids or amides, offering advantages in terms of metabolic stability and cell permeability. [4]

Precursor for Nitrogen-Containing Heterocycles

Cyanamides are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. [6][7]The cyano group can participate in various cyclization reactions, allowing for the construction of diverse heterocyclic systems with potential biological activity. [6]This makes N'-Cyanobenzenecarboximidamide a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs. [8][9]

Conclusion

N'-Cyanobenzenecarboximidamide is a molecule with significant potential for application in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of the cyanamide group and the inherent pharmacophoric properties of the benzamidine core, makes it a valuable tool for medicinal chemists. Further exploration of its biological activities and its utility as a synthetic building block is warranted and is likely to lead to the discovery of novel therapeutic agents.

References

- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (Source not specified)

- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.

- Flash preparation of carbenoids: A different performance of cyanogen bromide. (Source not specified)

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). (Source not specified)

- Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting. (URL not provided)

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025-10-23). PMC. (URL not provided)

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025-10-31). R Discovery. (URL not provided)

- 17513-09-6 | N'-Cyanobenzenecarboximidamide. ChemScene. (URL not provided)

- CN106565541A - Synthesis method for benzamidine derivatives.

- The Use of Bioisosterism in Drug Design and Molecular Modific

- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. (URL not provided)

- Synthesis of cyclic guanidines by reaction of 3‐bromo N‐alkyl cyanamide 4 with amines. (Source not specified)

- Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. (URL not provided)

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. (URL not provided)

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. (URL not provided)

- Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. PubMed Central. (URL not provided)

- Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. EliScholar. (URL not provided)

- Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. PMC - PubMed Central. (URL not provided)

- Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors. (2008-12-15). PubMed. (URL not provided)

- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025-10-05).

- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. (URL not provided)

- CN106565540A - Synthesis method for benzamidine derivatives.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Lever" by Oh Sang Kweon [elischolar.library.yale.edu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Cyanobenzimidamide

Introduction: The Strategic Importance of N-Cyanobenzimidamide

N-Cyanobenzimidamide is a versatile organic compound featuring a unique structural motif: a benzimidamide core functionalized with a cyano group on the nitrogen atom. This arrangement of atoms imparts a distinct reactivity profile, making it a highly valuable building block in modern synthetic and medicinal chemistry. The cyanamide moiety can act as a bioisostere for other functional groups and is a key precursor for constructing more complex heterocyclic systems, particularly those containing guanidine or 2-aminoimidazole substructures.[1] Its strategic importance is highlighted by its use as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the antiretroviral drug Rilpivirine.[1] This guide provides a comprehensive overview of a robust synthetic protocol for N-Cyanobenzimidamide, details its reaction mechanism, and outlines a multi-technique approach for its unambiguous structural characterization.

Part 1: Synthesis of N-Cyanobenzimidamide

The synthesis of N-cyanobenzimidamide is predicated on the strategic formation of a nitrogen-cyano (N–CN) bond. While various methods exist for N-cyanation, a reliable and direct approach involves the reaction of a pre-formed benzamidine scaffold with an electrophilic cyanating agent.[2][3] This strategy is advantageous as it builds upon a readily available starting material, directly installing the required functionality in a single, efficient step.

Proposed Synthetic Pathway: Electrophilic Cyanation of Benzamidine

The chosen method is the reaction of benzamidine hydrochloride with cyanogen bromide (BrCN). Benzamidine provides the core phenyl-C(=NH)-NH₂ structure, while cyanogen bromide serves as a potent electrophilic source of the cyano group. A base is required to neutralize the benzamidine hydrochloride and to scavenge the HBr byproduct generated during the reaction.

Caption: Proposed synthesis of N-Cyanobenzimidamide via electrophilic cyanation.

Causality of the Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The key steps are:

-

Deprotonation: The base, typically a non-nucleophilic amine like triethylamine, deprotonates the benzamidine hydrochloride to generate free benzamidine. Free benzamidine is a stronger nucleophile.

-

Nucleophilic Attack: One of the nitrogen atoms of the neutral benzamidine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This forms a new N-C bond and displaces the bromide ion, creating a positively charged intermediate.

-

Proton Transfer: The base removes a proton from the nitrogen atom that initiated the attack, neutralizing the intermediate and yielding the final N-cyanobenzimidamide product along with the triethylammonium bromide salt.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.

Materials and Equipment:

-

Benzamidine hydrochloride

-

Cyanogen bromide (BrCN) - Caution: Highly Toxic

-

Triethylamine (TEA), freshly distilled

-

Anhydrous acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)

-

Magnetic stirrer, ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzamidine hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration) and cool the resulting slurry to 0 °C in an ice bath with stirring. Rationale: Acetonitrile is a polar aprotic solvent that dissolves the reactants without interfering with the reaction. Cooling is essential to control the initial exotherm upon base and reagent addition.

-

Base Addition: Slowly add triethylamine (2.2 eq) to the slurry. Stir for 15-20 minutes. Rationale: The first equivalent of TEA neutralizes the hydrochloride salt to generate the free benzamidine nucleophile. The second equivalent is to neutralize the HBr formed during the reaction.

-

Cyanating Agent Addition: In a separate flask, dissolve cyanogen bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C. (Perform this step in a well-ventilated fume hood). Rationale: A slight excess of BrCN ensures complete consumption of the limiting benzamidine. Dropwise addition prevents a dangerous temperature spike.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent), observing the consumption of the benzamidine spot.

-

Work-up: Upon completion, cool the mixture and filter to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is redissolved in a minimal amount of ethyl acetate and purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-cyanobenzimidamide as a solid.

Part 2: Comprehensive Characterization and Structural Elucidation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized N-cyanobenzimidamide.

Caption: Workflow for the structural characterization of N-Cyanobenzimidamide.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of the target compound.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Data: The molecular formula of N-cyanobenzimidamide is C₈H₇N₃, with a monoisotopic mass of 145.064 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 145.

-

Fragmentation Analysis: Key fragments provide structural validation. The fragmentation of benzamide often shows major peaks at m/z 105 (loss of NH₂) and m/z 77 (phenyl cation).[4] For N-cyanobenzimidamide, characteristic fragments would include:

-

m/z = 119: Loss of the cyano radical (•CN, 26 Da).

-

m/z = 104: Loss of the cyanamide radical (•NCN, 41 Da).

-

m/z = 77: Phenyl cation [C₆H₅]⁺, resulting from cleavage of the phenyl-carbon bond.

-

| Analysis | Expected Result | Interpretation |

| Molecular Ion (M⁺) | m/z = 145 | Confirms molecular weight of C₈H₇N₃ |

| Key Fragment | m/z = 104 | Loss of •NCN group |

| Key Fragment | m/z = 77 | Presence of a phenyl group |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is crucial for identifying the key functional groups present in the molecule, particularly the newly formed cyanamide.

-

Expected Data: The IR spectrum provides a distinct "fingerprint" for the molecule. The cyanamide N-C≡N stretch is found in a relatively clear region of the spectrum.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N–H Stretch | 3400–3200 (broad) | Confirms the presence of N–H bonds in the imidamide group. |

| C–H Aromatic Stretch | 3100–3000 (sharp) | Indicates the aromatic phenyl ring. |

| C≡N Stretch (Nitrile) | ~2230–2210 | Crucial peak confirming the cyanamide functional group.[6][7] |

| C=N Stretch (Imine) | ~1650–1620 | Confirms the imidamide double bond. |

| C=C Aromatic Stretch | ~1600–1450 | Further evidence of the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecular skeleton. The solvent used is typically DMSO-d₆, which can exchange with the N-H protons.

¹H NMR Spectroscopy:

-

Expected Signals:

-

~δ 7.4–7.9 ppm (multiplet, 5H): Aromatic protons of the monosubstituted benzene ring.

-

~δ 8.5–9.5 ppm (broad singlet, 2H): Two N-H protons of the imidamide and cyanamide groups. Their chemical shift can be highly variable and may be broadened due to quadrupole effects and exchange with trace water or the solvent.

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

~δ 160–165 ppm: The imidamide carbon (C=N). Its downfield shift is characteristic of sp² carbons double-bonded to nitrogen.

-

~δ 128–135 ppm: A set of 4 signals for the aromatic carbons of the phenyl ring.

-

~δ 115–118 ppm: The nitrile carbon (C≡N) of the cyanamide group.[8][9] This is a key signal for confirming the structure.

-

| ¹³C NMR Data Summary | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Imidamide (C=N) | 160–165 |

| Aromatic (ipso-C) | 133–135 |

| Aromatic (ortho, meta, para C-H) | 128–132 |

| Nitrile (C≡N) | 115–118 |

X-ray Crystallography

For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.

-

Rationale: This technique provides the absolute structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-stacking.

-

Application: While obtaining suitable crystals can be a challenge, the resulting data would irrefutably confirm the N-cyanobenzimidamide structure. Crystal structures of related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and 2-cyanoguanidinophenytoin, have been successfully determined, demonstrating the feasibility of this technique for this class of molecules.[10][11]

Conclusion

N-Cyanobenzimidamide is a compound of significant synthetic utility. The outlined protocol, based on the electrophilic cyanation of benzamidine, offers a direct and efficient route to its synthesis. The structural integrity of the product must be validated through a rigorous and multi-faceted characterization approach. The combined data from mass spectrometry, IR spectroscopy, and ¹H/¹³C NMR spectroscopy provides compelling and sufficient evidence for its identity and purity. This guide serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile chemical entity in their synthetic endeavors.

References

-

Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897–900. Available at: [Link]

-

Prabhath, M. R. R., Williams, L., Bhat, S. V., & Sharma, P. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. Available at: [Link]

-

Kuhl, N., Raval, S., & Cohen, R. D. (2019). An Operationally Simple Oxidation–Cyanation of Amines to Cyanamides. Organic Letters, 21(5), 1268–1272. Available at: [Link]

-

Lee, G., Kossowska, D., Lim, J., Kim, S., Han, H., Kwak, K., & Cho, M. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B, 122(14), 4035–4044. Available at: [Link]

-

Zhu, C., Xia, J.-B., & Chen, C. (2014). Bleach-Mediated Oxidative N-Cyanation of Secondary Amines with Trimethylsilyl Cyanide. Organic Letters, 16(1), 247–249. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A.-M., & Fathalla, W. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 12191. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying an Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

Weiss, D., Geuther, M., Wuest, F., & Kniess, T. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. Available at: [Link]

-

Lee, G., Kim, S., Kim, J., Kwak, K., & Cho, M. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N'-Cyanobenzenecarboximidamide: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Cyanobenzenecarboximidamide, a molecule featuring a unique juxtaposition of a cyanamide and a benzimidamide moiety, presents a compelling scaffold for research and development, particularly in medicinal chemistry and materials science. Its structural attributes suggest potential applications as a versatile building block in the synthesis of heterocyclic compounds and as a pharmacophore in the design of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of N'-Cyanobenzenecarboximidamide, detailed synthetic protocols, and an in-depth analysis of its spectroscopic characteristics.

Molecular Identity and Structure

N'-Cyanobenzenecarboximidamide is systematically named N'-cyanobenzenecarboximidamide. It is also commonly referred to as N-Cyanobenzimidamide.

| Identifier | Value | Source |

| CAS Number | 17513-09-6 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| SMILES | C1=CC=C(C=C1)C(=N)NC#N | [1] |

| InChI | InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) |

Structure:

Figure 1: 2D Structure of N'-Cyanobenzenecarboximidamide.

Physical and Chemical Properties

Due to the limited availability of experimentally determined data, a combination of predicted values and established chemical principles are presented.

Physical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | 130-140 °C | Based on functionally similar aromatic cyanamides. The presence of hydrogen bonding is expected to increase the melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and hydrogen bonding capabilities. Decomposition is likely at elevated temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The polar nature of the cyanamide and imidamide groups suggests solubility in polar solvents. |

| LogP | 1.08 | This value suggests a moderate level of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 59.67 Ų | Indicates the molecule's potential for hydrogen bonding and membrane permeability. |

Chemical Properties

-

Stability: The compound should be stored in a dry, sealed container at 2-8°C to prevent degradation.[1] It is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the cyanamide and imidamide functionalities.

-

Reactivity: The molecule possesses several reactive sites. The primary amine of the imidamide group and the nitrogen of the cyanamide group are nucleophilic. The carbon atom of the nitrile group is electrophilic and can undergo addition reactions. The imidamide functionality can act as a bidentate ligand in coordination chemistry.

Synthesis of N'-Cyanobenzenecarboximidamide

Proposed Synthetic Pathway

Figure 2: Proposed two-step synthesis of N'-Cyanobenzenecarboximidamide.

Experimental Protocol

Step 1: Synthesis of Benzamidoxime from Benzonitrile

-

Reaction Setup: To a solution of benzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a suitable base such as sodium carbonate or triethylamine (1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude benzamidoxime. The product can be further purified by recrystallization.

Step 2: Synthesis of N'-Cyanobenzenecarboximidamide from Benzamidoxime

-

Reaction Setup: Dissolve benzamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add diisopropylethylamine (DIPEA) or pyridine (2 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (p-TsCl) (1.1 equivalents) in the same solvent.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of N'-Cyanobenzenecarboximidamide relies on a combination of spectroscopic techniques. Predicted spectra and characteristic absorption ranges for the key functional groups are discussed below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the imidamide group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.8 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 6.0 - 7.0 | Broad Singlet | 2H | Amine protons (-NH₂) |

Note: The chemical shift of the amine protons can be highly variable and may be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | Imidamide carbon (C=N) |

| ~ 128 - 135 | Aromatic carbons |

| ~ 115 - 120 | Nitrile carbon (C≡N) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitrile and imidamide functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the imidamide |

| 2240 - 2210 | Strong, Sharp | C≡N stretching of the cyanamide |

| 1650 - 1620 | Strong | C=N stretching of the imidamide |

| 1600 - 1450 | Medium | C=C stretching of the aromatic ring |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a key diagnostic feature for the cyanamide group.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 145

-

Major Fragmentation Pathways:

-

Loss of the cyanamide group (-NCN) leading to a fragment at m/z = 104.

-

Fragmentation of the benzene ring, resulting in characteristic peaks at m/z = 77 (phenyl cation).

-

Figure 3: Proposed major fragmentation pathways for N'-Cyanobenzenecarboximidamide in EI-MS.

Safety and Handling

While specific toxicity data for N'-Cyanobenzenecarboximidamide is not available, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Applications and Future Directions

The unique structural features of N'-Cyanobenzenecarboximidamide make it an attractive candidate for various applications:

-

Medicinal Chemistry: The cyanamide moiety is present in several biologically active compounds. This molecule can serve as a starting point for the synthesis of novel kinase inhibitors, protease inhibitors, and other therapeutic agents.

-

Heterocyclic Synthesis: The reactive nature of the cyanamide and imidamide groups allows for its use as a precursor in the synthesis of a wide range of nitrogen-containing heterocycles, such as triazoles, tetrazoles, and pyrimidines.

-

Materials Science: The ability of the imidamide group to coordinate with metal ions suggests potential applications in the development of novel coordination polymers and metal-organic frameworks (MOFs).

Further research is warranted to fully explore the chemical reactivity and biological activity of N'-Cyanobenzenecarboximidamide and its derivatives.

References

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC. Available at: [Link]

-

Palladium-Catalyzed Arylation of Cyanamides - PMC. Available at: [Link]

-

Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. - ResearchGate. Available at: [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N'-Cyanobenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Cyanobenzenecarboximidamide, a molecule of significant interest in medicinal chemistry and drug discovery, presents a unique set of physicochemical properties that govern its behavior in various solvent systems. Understanding its solubility is a critical first step in the journey from laboratory synthesis to potential therapeutic application. This guide provides an in-depth analysis of the factors influencing the solubility of N'-Cyanobenzenecarboximidamide in common organic solvents, offering both theoretical predictions and a practical framework for experimental determination. For professionals in drug development, precise solubility data is paramount for formulation, bioavailability, and overall efficacy of a potential therapeutic agent.[1]

Physicochemical Properties of N'-Cyanobenzenecarboximidamide

A foundational understanding of the molecular structure and properties of N'-Cyanobenzenecarboximidamide is essential to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][3][4] |

| XLogP3-AA | 0.6 - 1.08 | [2][3][4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Topological Polar Surface Area (TPSA) | 59.67 - 62.2 Ų | [2][3] |

The molecule possesses both a nonpolar benzene ring and polar functional groups, including an imidamide and a cyano group. The presence of hydrogen bond donors and acceptors suggests the potential for interaction with protic and polar aprotic solvents. The relatively low LogP value indicates a degree of hydrophilicity, suggesting that it will not be exclusively soluble in nonpolar solvents.

Predicting Solubility: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept posits that substances with similar polarities are more likely to be soluble in one another.[5] The overall polarity of an organic molecule is a balance of its non-polar and polar regions.

Factors influencing the solubility of organic compounds include:

-

Polarity: Polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[5][6]

-

Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent significantly enhances solubility.[5]

-

Molecular Size: In general, solubility decreases as molecular size increases.[6]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][7]

Based on the structure of N'-Cyanobenzenecarboximidamide, which contains both polar (cyano and imidamide groups) and nonpolar (benzene ring) moieties, its solubility profile is expected to be nuanced.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of N'-Cyanobenzenecarboximidamide in a range of common organic solvents, based on their respective polarities and hydrogen bonding capabilities.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The presence of hydrogen bond donors and acceptors will contribute to some water solubility, but the nonpolar benzene ring will limit it.[8] |

| Methanol / Ethanol | Polar Protic | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar groups of the solute.[8] |

| Acetone | Polar Aprotic | High | Acetone's polarity and ability to accept hydrogen bonds will facilitate the dissolution of N'-Cyanobenzenecarboximidamide. |

| Acetonitrile | Polar Aprotic | High | Similar to acetone, acetonitrile is a polar aprotic solvent that should effectively solvate the molecule.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[8][9][10] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent.[8] |

| Dichloromethane (DCM) | Nonpolar | Moderate | The polarity of DCM is intermediate, and it may be able to dissolve N'-Cyanobenzenecarboximidamide to some extent. |

| Ethyl Acetate | Moderately Polar | Moderate | Its moderate polarity suggests it may be a suitable solvent, though likely less effective than more polar options. |

| Tetrahydrofuran (THF) | Moderately Polar | Moderate | THF's ether oxygen can act as a hydrogen bond acceptor, aiding in solubility. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar N'-Cyanobenzenecarboximidamide. |

| Hexanes | Nonpolar | Very Low | As a nonpolar alkane, hexanes will have very limited ability to dissolve the polar solute.[8] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of N'-Cyanobenzenecarboximidamide in various organic solvents.

Materials and Equipment

-

N'-Cyanobenzenecarboximidamide (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of N'-Cyanobenzenecarboximidamide to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of N'-Cyanobenzenecarboximidamide of known concentrations in the same solvent.

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered sample solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of N'-Cyanobenzenecarboximidamide in the sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and any dilution factors used.

-

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Factors Affecting Solubility: A Visual Representation

The interplay of various molecular and environmental factors ultimately determines the solubility of a compound. The following diagram visualizes these key relationships.

Caption: Key factors influencing the solubility of a solid solute.

Conclusion

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Solubility of Organic Compounds. Chemistry Steps.

- What factors affect solubility? (2022, April 18). AAT Bioquest.

- Shrestha, S., & Nabi, Z. (2021). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.

- N'-CYANOBENZENECARBOXIMIDAMIDE 17513-09-6 wiki. Guidechem.

- N'-Cyanobenzenecarboximidamide. ChemScene.

- 3-Cyanobenzene-1-carboximidamide. PubChem.

- N'-cyclobutylbenzenecarboximidamide. PubChem.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Semantic Scholar.

- N'-Hydroxybenzenecarboximidamide. PubChem.

- Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.

- Li, T., & Vanderah, D. (2021). Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. Analytical Biochemistry, 626, 114250.

- On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. (2024, June 7). ResearchGate.

Sources

- 1. physchemres.org [physchemres.org]

- 2. guidechem.com [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Cyanobenzene-1-carboximidamide | C8H7N3 | CID 21935066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Key Reactive Sites of N'-Cyanobenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the key reactive sites within the N'-Cyanobenzenecarboximidamide molecule. By integrating theoretical computational chemistry principles with established reaction mechanisms of analogous structures, we will elucidate the molecule's reactivity profile, offering a predictive framework for its behavior in various chemical environments. This document is structured to empower researchers in drug design and synthetic chemistry to anticipate and leverage the molecule's reactive potential.

Molecular Architecture and Electronic Landscape

N'-Cyanobenzenecarboximidamide, with the chemical formula C₈H₇N₃, possesses a unique combination of functional groups that dictate its electronic and reactive properties. The structure features a phenyl ring attached to a carboximidamide group, which is further substituted with a cyano moiety. This arrangement creates a molecule with a rich electronic landscape, featuring both electron-rich and electron-deficient centers, making it a versatile substrate for a variety of chemical transformations.

Caption: Structure of N'-Cyanobenzenecarboximidamide.

The core of the molecule's reactivity lies in the interplay between the π-system of the benzene ring and the electron-withdrawing and donating properties of the carboximidamide and cyano groups. The cyanamide moiety (-N-C≡N) is particularly noteworthy for its dual reactivity, capable of acting as both a nucleophile and an electrophile.[1]

Theoretical Prediction of Reactive Sites

To pinpoint the most probable sites for chemical attack, we turn to computational methods rooted in Density Functional Theory (DFT), namely the analysis of Fukui functions and the generation of Molecular Electrostatic Potential (MEP) maps. These tools provide a quantitative and visual representation of the molecule's reactivity.

Fukui Function Analysis: A Quantitative Approach to Site Selectivity

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons.[2] It allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.[3][4]

The condensed Fukui functions for an atom k in a molecule are calculated as follows:

-

For nucleophilic attack (f+) : fk+ = qk(N+1) - qk(N)

-

For electrophilic attack (f-) : fk- = qk(N) - qk(N-1)

-

For radical attack (f0) : fk0 = [qk(N+1) - qk(N-1)] / 2

Where qk(N) is the charge on atom k in the neutral molecule, qk(N+1) is the charge in the anionic state, and qk(N-1) is the charge in the cationic state.[5]

Based on the known electronic properties of the functional groups in N'-Cyanobenzenecarboximidamide, we can predict the following:

| Atom/Region | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Rationale |

| Carboximidamide Carbon (C7) | High | Low | The carbon atom double-bonded to a nitrogen and single-bonded to another is electrophilic due to the electronegativity of the nitrogen atoms. |

| Nitrile Carbon (C8) | High | Low | The sp-hybridized carbon of the nitrile group is highly electrophilic due to the strong electron-withdrawing effect of the triple-bonded nitrogen.[1] |

| Imino Nitrogen (N2) | Low | High | The lone pair of electrons on the imino nitrogen makes it a potential nucleophilic site. |

| Amino Nitrogen (N1) | Low | High | Similar to the imino nitrogen, the amino nitrogen possesses a lone pair, rendering it nucleophilic. |

| Nitrile Nitrogen (N3) | Low | High | The nitrogen of the nitrile group also has a lone pair and can act as a nucleophilic center. |

| Benzene Ring | Moderate | Moderate | The benzene ring can undergo electrophilic aromatic substitution, with the directing effects of the carboximidamide group influencing regioselectivity. It can also act as a nucleophile in certain reactions. |

Molecular Electrostatic Potential (MEP) Map: A Visual Guide to Reactivity

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.[6] Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.[7][8]

For N'-Cyanobenzenecarboximidamide, the MEP map is expected to show:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms (N1, N2, and N3) due to their lone pairs of electrons. The π-electron cloud of the benzene ring will also exhibit negative potential above and below the plane of the ring.

-

Positive Potential (Blue/Green): Primarily located around the hydrogen atoms, particularly the one attached to the amino nitrogen (N1-H), and significantly on the carboximidamide carbon (C7) and the nitrile carbon (C8).

Caption: Predicted reactive sites based on electronic properties.

Experimental Validation and Key Reaction Classes

The theoretical predictions can be substantiated by examining the known reactivity of analogous compounds. The key reactive sites in N'-Cyanobenzenecarboximidamide are expected to participate in several important classes of reactions.

Nucleophilic Attack at Electrophilic Carbons

The carboximidamide carbon (C7) and the nitrile carbon (C8) are prime targets for nucleophiles.

-

Reaction with Amines and Alcohols: Analogous to the reactivity of N-arylbenzimidoyl cyanides, N'-Cyanobenzenecarboximidamide is expected to undergo nucleophilic substitution at the imidoyl carbon (C7) with amines and alkoxides.[9] This reaction would lead to the formation of substituted guanidines or isoureas, respectively.

-

Hydrolysis: Under acidic or basic conditions, the molecule is susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the imidamide linkage can also be cleaved. Studies on analogues like N-(3-methylphenyl)-N'-cyanobenzamidine have shown the formation of various hydrolysis products upon heating with acid or base.[10]

Caption: General mechanism for nucleophilic attack.

Electrophilic Attack at Nucleophilic Nitrogens

The lone pairs on the nitrogen atoms (N1, N2, and N3) make them susceptible to attack by electrophiles.

-

Alkylation and Acylation: The amino (N1) and imino (N2) nitrogens can be alkylated or acylated by appropriate electrophiles. The relative reactivity of these sites would depend on steric hindrance and the electronic environment.

-

Protonation: In the presence of acids, the nitrogen atoms can be protonated, which can influence the molecule's solubility and subsequent reactivity.

Cycloaddition Reactions

The nitrile group (C8≡N3) is a potential dienophile or dipolarophile in cycloaddition reactions.[11][12]

-

[2+2+2] Cycloadditions: Cyanamides are known to participate in metal-catalyzed [2+2+2] cycloadditions with diynes to form substituted 2-aminopyridines.[13] This suggests that N'-Cyanobenzenecarboximidamide could be a valuable building block for the synthesis of complex heterocyclic systems.

-

[3+2] Cycloadditions: The C≡N triple bond can also react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.[14]

Caption: Schematic of a cycloaddition reaction.

Experimental and Computational Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the computational prediction of reactive sites.

Protocol: Fukui Function Calculation using Gaussian

This protocol outlines the steps to calculate condensed Fukui functions using the Gaussian software suite.[5][15][16]

-

Geometry Optimization:

-

Perform a geometry optimization and frequency calculation for the neutral N'-Cyanobenzenecarboximidamide molecule (charge=0, multiplicity=1). Use a suitable level of theory, such as B3LYP/6-31G(d).

-

Confirm that the optimization has converged to a true minimum (no imaginary frequencies).

-

-

Single-Point Energy Calculations:

-

Using the optimized geometry from the neutral molecule, perform single-point energy calculations for the anion (charge=-1, multiplicity=2) and the cation (charge=1, multiplicity=2). It is crucial to use the same optimized geometry for all three calculations to analyze the electronic relaxation upon electron addition or removal.[7]

-

-

Population Analysis:

-

For all three calculations (neutral, anion, and cation), include the Pop=NPA or Pop=MK keyword to obtain Natural Bond Orbital (NBO) or Merz-Kollman charges, respectively.

-

-

Calculate Condensed Fukui Functions:

-

Extract the atomic charges for each atom from the output files of the neutral, anionic, and cationic calculations.

-

Apply the formulas for f+, f-, and f0 as described in section 2.1 to determine the condensed Fukui indices for each atom.

-

Caption: Workflow for Fukui function calculation.

Protocol: Generating an MEP Map using GaussView

This protocol describes how to generate and visualize an MEP map using the GaussView graphical interface for Gaussian.[2][6][17]

-

Open Checkpoint File:

-

Open the checkpoint file (.chk or .fchk) from the optimized neutral molecule calculation in GaussView.

-

-

Generate Electron Density Cube:

-

Go to Results > Surfaces/Contours.

-

In the "Cubes Available" section, click Cube Actions > New Cube.

-

Set "Type" to Total Density and click OK. This will generate a cube file representing the electron density.

-

-

Generate MEP Cube:

-

Repeat the process, but this time set "Type" to ESP (Electrostatic Potential).

-

-

Create Mapped Surface:

-

In the "Surfaces Available" section, highlight the electron density surface.

-

Click Surface Actions > New Mapped Surface.

-

In the new window, select the ESP cube file to map onto the electron density surface.

-

Click OK to generate the MEP map. The surface will be colored according to the electrostatic potential, with red indicating negative potential and blue indicating positive potential.

-

Conclusion

N'-Cyanobenzenecarboximidamide is a molecule with a rich and varied reactivity profile. Theoretical calculations, including Fukui function analysis and Molecular Electrostatic Potential mapping, predict that the primary sites for nucleophilic attack are the carboximidamide and nitrile carbons. Conversely, the nitrogen atoms of the carboximidamide and cyano groups are the most likely centers for electrophilic attack. The nitrile group also presents an opportunity for participation in cycloaddition reactions, offering a pathway to complex heterocyclic structures. By understanding these key reactive sites, researchers can better design synthetic routes and predict the interactions of this molecule in biological systems, ultimately accelerating the drug discovery and development process.

References

-

Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. [Link]

-

CTS 560. (2012). generating ESP maps. YouTube. [Link]

-

D'hooghe, M., & De Kimpe, N. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 646. [Link]

- Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2019). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. Marine Drugs, 17(9), 523.

-

Gaussian, Inc. (n.d.). Prop. [Link]

-

Gaussian, Inc. (n.d.). GaussView 6 Tutorial 4: 3-D Results Visualization. YouTube. [Link]

-

Hashmi, M. A. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn | Vs,max & Vs,min Explained!. YouTube. [Link]

-

Ketkaew, R. (n.d.). Gaussview: Creating Electron density on Electrostatic Potential. [Link]

-

Lu, T. (2015). How to calculate Fukui functions using Gaussian?. ResearchGate. [Link]

- Padwa, A. (1976). Intramolecular 1,3-dipolar cycloaddition reactions. Angewandte Chemie International Edition in English, 15(3), 123-136.

-

Panda, S., & Jena, H. S. (2021). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 18(5), 569-580. [Link]

-

Pchem Lab. (n.d.). Molecular Electrostatic Potential (MEP). [Link]

-

Pötter, H., & Pötter, H. (1979). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. Pharmazie, 34(11), 723-727. [Link]

-

ResearchGate. (n.d.). Cycloaddition of N, N‐disubstituted cyanamides 2 and diynes 1.[a]. [Link]

-

ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of.... [Link]

-

ResearchGate. (n.d.). Electrostatic potential maps (plotted on an isodensity surface =.... [Link]

-

ResearchGate. (n.d.). The electrostatic potential map of N,N-.... [Link]

-

ResearchGate. (n.d.). A 3D representation of an electrostatic potential map of the binding.... [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential Surfaces of compounds 1–5. [Link]

-

ResearchGate. (n.d.). Maps of electrostatic potential projected on 0.001 au isodensity surfaces of MX2 (M = Be, Mg, Zn. [Link]

-

Rowan, S. (n.d.). Running Rowan's Fukui Index Calculation Workflow. [Link]

-

SCM. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ResearchGate. [Link]

-

Ta-Shma, R., & Rappoport, Z. (1977). Nucleophilic attacks on carbon–nitrogen double bonds. Part 4. Substitution of N-arylbenzimidoyl cyanides by amines in acetonitrile and by alkoxides in alcohols. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]

-

Trost, B. M., & Louie, J. (2011). Nickel‐Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides. European Journal of Organic Chemistry, 2011(20-21), 3815-3824. [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]

-

University of Florida. (n.d.). Plotting Fukui functions. ORCA 5.0 tutorials. [Link]

-

University of Helsinki. (n.d.). Electrostatic DFT map for the complete vibrational amide band of NMA. SciSpace. [Link]

- Wang, X., et al. (2020). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. Organic & Biomolecular Chemistry, 18(3), 446-450.

- Yang, W., & Parr, R. G. (1985). Hardness, softness, and the fukui function in the electronic theory of metals and catalysis. Proceedings of the National Academy of Sciences, 82(20), 6723-6726.

- Zacharias, N., et al. (2018). DFT, spectroscopic studies, NBO, NLO and Fukui functional analysis of 1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide. Journal of Molecular Structure, 1155, 335-348.

-

Zerrouki, M. (2015). How to calculate Fukui functions using Gaussian?. ResearchGate. [Link]

Sources

- 1. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rangsiman Ketkaew - Gaussview: Creating Electron density on Electrostatic Potential [sites.google.com]

- 3. echemi.com [echemi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis [ouci.dntb.gov.ua]

- 12. Khan Academy [khanacademy.org]

- 13. chemscene.com [chemscene.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

N'-Cyanobenzenecarboximidamide: A Versatile Synthon for Nitrogen-Rich Heterocycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N'-Cyanobenzenecarboximidamide, also known as N-cyanobenzimidamide, is a uniquely functionalized building block in modern organic synthesis. Its structure, featuring both a nucleophilic amidine moiety and an electrophilic cyano group, imparts a dual reactivity profile that is highly advantageous for the construction of complex nitrogen-containing heterocycles. These heterocyclic scaffolds are foundational to a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the core principles governing the reactivity of N'-Cyanobenzenecarboximidamide, details its application in the synthesis of high-value compounds such as 1,3,5-triazines, and presents a validated experimental protocol to illustrate its practical utility.

Introduction: The Strategic Value of N'-Cyanobenzenecarboximidamide

Nitrogen-containing heterocycles are ubiquitous and indispensable scaffolds in medicinal chemistry and materials science.[1] The development of efficient, modular strategies for their synthesis is a paramount objective in organic chemistry. N'-Cyanobenzenecarboximidamide has emerged as a powerful and versatile precursor for this purpose. It can be conceptually understood as a "C-N" synthon, providing a pre-assembled fragment of atoms ready for incorporation into larger ring systems.

Its utility stems from the electronically distinct nitrogen and carbon centers within its core structure, allowing it to participate in a variety of cyclization and condensation reactions.[1][2] This guide will dissect the fundamental attributes of this reagent and demonstrate its role as a cornerstone in the synthesis of medicinally relevant 1,3,5-triazine cores.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is critical for predicting its behavior and optimizing reaction conditions.

| Property | Value | Source |

| CAS Number | 17513-09-6 | ChemScene |

| Molecular Formula | C₈H₇N₃ | ChemScene |

| Molecular Weight | 145.16 g/mol | ChemScene |

| Topological Polar Surface Area | 59.67 Ų | ChemScene |

| LogP | 1.08 | ChemScene |

The key to N'-Cyanobenzenecarboximidamide's synthetic utility lies in its unique electronic architecture. The molecule contains:

-

An Imidamide Group (C(=N)N): The exocyclic nitrogen atoms are nucleophilic and can act as sites for protonation or attack by electrophiles.

-

A Cyano Group (C≡N): The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. This group can also be activated by Lewis or Brønsted acids.

This duality allows for self-condensation or reaction with other bifunctional molecules to readily form heterocyclic rings.

Core Reactivity: A Module for Heterocycle Synthesis

The primary application of N'-Cyanobenzenecarboximidamide is in the construction of nitrogen-rich heterocycles, most notably 1,3,5-triazines. Symmetrical 1,3,5-triazines are classically prepared by the trimerization of nitriles or related compounds.[3] N'-Cyanobenzenecarboximidamide provides a sophisticated entry into unsymmetrically substituted triazines through controlled condensation reactions.

The general mechanism involves the nucleophilic attack of an amine (from another molecule or a co-reactant) onto the electrophilic nitrile carbon, initiating a cascade of cyclization and elimination steps.

Spotlight Application: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine Derivatives